

Spectroscopic and Analytical Profile of 2-[3-(4-Nitrophenyl)propylamino]ethanol

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Compound of Interest

Compound Name:	2-[3-(4-Nitrophenyl)propylamino]ethanol
Cat. No.:	B149366

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Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the target compound, **2-[3-(4-Nitrophenyl)propylamino]ethanol**. The following information is a predictive guide based on the chemical structure and established principles of spectroscopic analysis, intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The data presented herein are estimations derived from the analysis of the compound's functional groups and structural motifs. These predictions are intended to serve as a reference for the identification and characterization of **2-[3-(4-Nitrophenyl)propylamino]ethanol**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.15	d	2H	Ar-H (ortho to NO_2)
~7.35	d	2H	Ar-H (meta to NO_2)
~3.70	t	2H	$-\text{CH}_2\text{-OH}$
~2.80	t	2H	Ar- $\text{CH}_2\text{-}$
~2.70	t	2H	$-\text{NH-CH}_2\text{-CH}_2\text{OH}$
~2.65	t	2H	Ar- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-NH-}$
~1.90	p	2H	Ar- $\text{CH}_2\text{-CH}_2\text{-}$
~2.0-3.0 (broad)	br s	2H	-NH- and -OH

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~149.0	Ar-C (ipso to NO_2)
~146.5	Ar-C (ipso to propyl chain)
~129.5	Ar-CH (meta to NO_2)
~124.0	Ar-CH (ortho to NO_2)
~60.5	$-\text{CH}_2\text{-OH}$
~51.0	$-\text{NH-CH}_2\text{-CH}_2\text{OH}$
~49.0	Ar- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-NH-}$
~33.5	Ar- $\text{CH}_2\text{-}$
~31.0	Ar- $\text{CH}_2\text{-CH}_2\text{-}$

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad	O-H stretch
3250-3400	Medium	N-H stretch
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch
1590, 1490	Medium-Strong	Aromatic C=C stretch
1520, 1345	Strong	Asymmetric & Symmetric NO ₂ stretch
1050-1150	Strong	C-N stretch
1000-1050	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

m/z	Interpretation
224	[M] ⁺ • (Molecular Ion)
193	[M - CH ₂ OH] ⁺
179	[M - CH ₂ CH ₂ OH] ⁺
136	[C ₇ H ₆ NO ₂] ⁺
120	[C ₇ H ₆ N] ⁺
91	[C ₇ H ₇] ⁺
44	[CH ₂ NHCH ₂] ⁺
31	[CH ₂ OH] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a novel organic compound such as **2-[3-(4-Nitrophenyl)propylamino]ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (adjust for signal-to-noise).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: Same as for ^1H NMR.
 - Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
 - Acquisition Parameters:
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-4096 (or more, as ^{13}C has a low natural abundance).
 - Relaxation Delay (d1): 2 seconds.

- Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Acquisition Parameters:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The software will automatically ratio the sample scan to the background to generate the absorbance or transmittance spectrum.

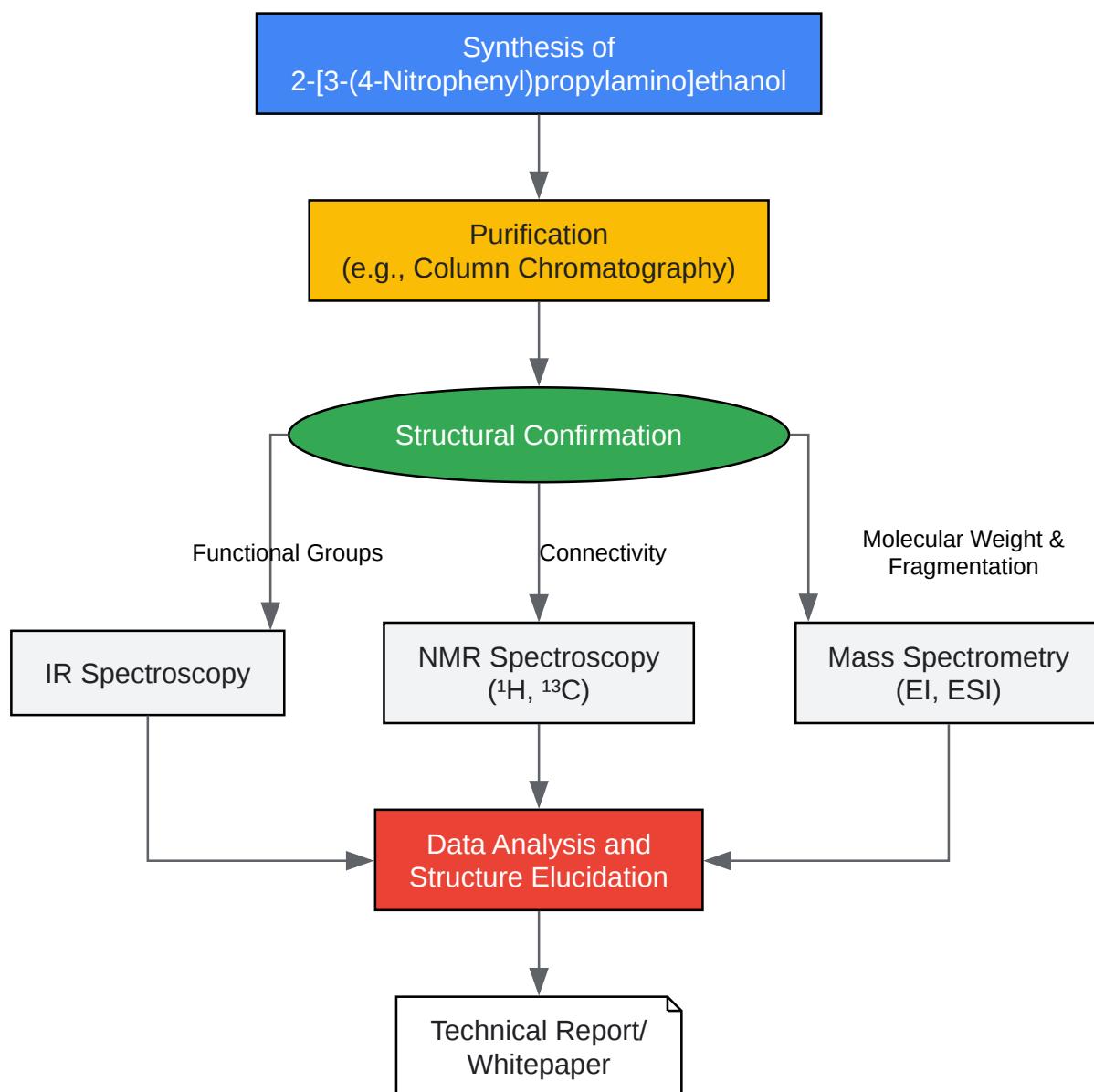
Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. Infuse the solution into the ion source.
 - GC-MS: Prepare a dilute solution (e.g., 100 $\mu\text{g/mL}$) in a suitable solvent. Inject 1 μL into the Gas Chromatograph (GC) coupled to the mass spectrometer.
- Data Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Acquisition Parameters:
 - Mass Range: m/z 30-500.
 - Scan Rate: 1-2 scans/second.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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